N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide
Description
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxopropan-2-yl group, and a phenylmethanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16(24(28(2,26)27)17-8-4-3-5-9-17)20(25)23-14-12-22(13-15-23)19-11-7-6-10-18(19)21/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLTSRLQAAUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the nucleophilic substitution of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to form an intermediate, which is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit equilibrative nucleoside transporters by binding to their active sites, thereby blocking the transport of nucleosides across cell membranes . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of equilibrative nucleoside transporters.
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methylphenyl)sulfonyl)amino)ethyl)benzene: A compound with similar structural features but different biological activities.
Uniqueness
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit equilibrative nucleoside transporters with high selectivity makes it a valuable tool in both research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
